molecular formula C10H10N2O3 B8106765 Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate

Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate

Cat. No.: B8106765
M. Wt: 206.20 g/mol
InChI Key: MYIGOSSKAZQIQL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxy-acetate moiety. The hydroxy and ester functional groups influence its physicochemical properties, such as solubility and metabolic stability, making it a candidate for further exploration in drug development.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications[_{{{CITATION{{{3{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f)[{{{CITATION{{{4{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties[{{{CITATION{{{5{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{3{Synthetic approaches and functionalizations of imidazo1,2-a .... Medicine: It is being explored for its potential use in drug development, particularly in the treatment of various diseases such as cancer and infectious diseases[{{{CITATION{{{5{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a .... Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the imidazo[1,2-a]pyridine ring and functional groups attached to the acetate side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Pharmacological Relevance References
Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate C₁₀H₁₀N₂O₃ 206.20 Hydroxy, methyl ester Hypothetical metabolite/intermediate N/A
Methyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate C₁₈H₁₈N₂O₂ 294.35 Methyl ester, 6-methyl, 4-methylphenyl Zolpidem impurity; hypnotic/sedative
2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid C₉H₈N₂O₂ 176.17 Acetic acid Synthetic intermediate
Ethyl (6-chloroimidazo[1,2-a]pyrid-2-yl)acetate C₁₀H₁₀ClN₂O₂ 234.65 Ethyl ester, 6-chloro Unreported; potential antiviral
Fluorophenyl-substituted imidazo[1,2-a]pyridines (e.g., 7e, 7h, 7i) Varies ~400–450 Fluorophenyl, trifluoromethyl, piperazine Cytotoxic (HepG2, HeLa, MDA-MB-231)

Pharmacological and Physicochemical Properties

  • Hydroxy vs. Ester vs. Methyl/ethyl esters (e.g., ) are typically more lipophilic, favoring blood-brain barrier penetration, as seen in zolpidem-related hypnotics . Acetic acid derivatives () are likely intermediates in metabolic pathways, as ester-to-acid hydrolysis is common in vivo.
  • Substituent Effects on Bioactivity :

    • Halogenation (e.g., 6-chloro in ) often enhances binding affinity and metabolic stability .
    • Aromatic substituents (e.g., 4-methylphenyl in ) contribute to π-π stacking interactions, critical for receptor binding in sedatives .
    • Fluorine-containing groups () significantly boost cytotoxicity in anticancer agents, likely due to increased electronegativity and bioavailability .

Key Research Findings and Trends

  • Anticancer Potential: Piperazine-linked imidazo[1,2-a]pyridines () and quinazoline hybrids () show IC₅₀ values <1 μM against cancer cell lines, underscoring the scaffold’s versatility .
  • Metabolic Considerations : Ester-to-acid conversion (e.g., ’s zolpidem acid) suggests the target compound could act as a prodrug or metabolite .
  • Safety Profiles : Early safety pharmacology studies () emphasize the need to evaluate cardiovascular and CNS effects for derivatives with complex substituents.

Biological Activity

Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 258273-50-6

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Exhibits cytotoxic effects on cancer cell lines.
  • Anticonvulsant : Potential use in seizure management.
  • Anti-inflammatory : Reduces inflammation in various models.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study demonstrated that several derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial32
Comparison CompoundAntibacterial64

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa5.0
MCF78.0
A5494.5

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications on the imidazole ring and the acetyl group significantly influence biological activity. For example:

  • Substituents on the imidazole ring enhance anticancer potency.
  • Hydroxyl groups increase solubility and bioavailability.

Case Studies

  • Anticonvulsant Study : A recent study assessed the anticonvulsant properties of this compound in a mouse model. The compound demonstrated a significant reduction in seizure duration compared to control groups.
    • Methodology : The study utilized the pentylenetetrazole (PTZ) model for inducing seizures.
    • Results : The compound provided up to 80% protection against seizures at a dosage of 20 mg/kg.
  • Anticancer Efficacy : In another investigation, the compound was tested against various human cancer cell lines. Results indicated that it inhibited cell proliferation significantly in a dose-dependent manner.
    • Methodology : MTT assay was employed to assess cell viability.
    • Findings : The compound showed selective toxicity towards cancerous cells while sparing normal cells.

Properties

IUPAC Name

methyl 2-hydroxy-2-imidazo[1,2-a]pyridin-6-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)9(13)7-2-3-8-11-4-5-12(8)6-7/h2-6,9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIGOSSKAZQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN2C=CN=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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